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Compound of Interest

Compound Name: (S)-(+)-4-Methyl-2-pentanol

Cat. No.: B088433 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-4-Methyl-2-pentanol, a chiral secondary alcohol, serves as a valuable building block in

modern organic synthesis. Its stereogenic center provides a strategic entry point for the

introduction of chirality in complex molecules, making it a compound of interest for the

synthesis of enantiomerically pure pharmaceuticals and natural products. This technical guide

provides an in-depth review of its synthesis, physicochemical properties, and applications in

asymmetric transformations, offering detailed experimental protocols and conceptual

frameworks for its use.

Physicochemical Properties
(S)-(+)-4-Methyl-2-pentanol is a colorless liquid with a mild odor.[1] A comprehensive

summary of its key physical and chemical properties is presented in Table 1. Understanding

these properties is crucial for its appropriate handling, storage, and application in synthetic

protocols.
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Property Value Reference(s)

IUPAC Name (2S)-4-methylpentan-2-ol [2]

Synonyms
(S)-(+)-Methyl isobutyl

carbinol, (S)-MIBC
[2]

CAS Number 14898-80-7 [2]

Molecular Formula C₆H₁₄O [2][3]

Molecular Weight 102.17 g/mol [2][3]

Appearance Colorless liquid [4]

Density 0.802 g/mL at 25 °C [3]

Boiling Point 130-133 °C [5]

Melting Point -90 °C

Refractive Index (n20/D) 1.410 - 1.411 [3]

Solubility

Limited solubility in water;

miscible with most organic

solvents.

[3][4]

Specific Rotation [α]
Available for the (R)-

enantiomer: -21° (Neat)
[3]

Synthesis of Enantiomerically Pure (S)-(+)-4-Methyl-
2-pentanol
The preparation of enantiopure (S)-(+)-4-Methyl-2-pentanol is primarily achieved through two

key methodologies: the asymmetric reduction of its corresponding prochiral ketone, 4-methyl-2-

pentanone, and the kinetic resolution of the racemic alcohol.

Asymmetric Reduction of 4-Methyl-2-pentanone
The most direct route to (S)-(+)-4-Methyl-2-pentanol is the enantioselective reduction of 4-

methyl-2-pentanone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral

oxazaborolidine catalyst, is a highly effective and reliable method for this transformation.[1][4]
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[6] Using the (R)-2-Methyl-CBS-oxazaborolidine catalyst directs the hydride from a borane

source to the Re-face of the ketone, yielding the desired (S)-alcohol with high enantiomeric

excess.[3]

Workflow for Asymmetric Reduction of 4-Methyl-2-pentanone

Starting Materials

Reaction Step Work-up & Purification Final Product

4-Methyl-2-pentanone

CBS Reduction in Anhydrous THF(R)-CBS Catalyst

Borane Source (e.g., BH3·SMe2)

Quench with Methanol Solvent Evaporation Purification (e.g., Distillation) (S)-(+)-4-Methyl-2-pentanol

Click to download full resolution via product page

Asymmetric synthesis of (S)-(+)-4-Methyl-2-pentanol via CBS reduction.

Materials:

4-Methyl-2-pentanone (≥99%)

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

Borane dimethyl sulfide complex (BH₃·SMe₂)

Anhydrous Tetrahydrofuran (THF)

Methanol
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Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon),

add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.).

Add anhydrous THF and cool the solution to 0 °C.

Slowly add borane dimethyl sulfide complex (0.6 eq.) to the stirred solution.

After stirring for 15 minutes at 0 °C, cool the mixture to -78 °C.

A solution of 4-methyl-2-pentanone (1.0 eq.) in anhydrous THF is added dropwise over 30

minutes, ensuring the internal temperature does not exceed -70 °C.

The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion (typically

1-2 hours), the reaction is quenched by the slow, dropwise addition of methanol at -78 °C.

The mixture is allowed to warm to room temperature and the solvent is removed under

reduced pressure.

The residue is redissolved in diethyl ether and washed sequentially with 1M HCl, saturated

aqueous sodium bicarbonate, and brine.

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and

concentrated.

The crude product is purified by distillation to afford (S)-(+)-4-Methyl-2-pentanol.
Enantiomeric excess can be determined by chiral GC analysis.

Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-
pentanol
Kinetic resolution is a powerful technique to separate enantiomers from a racemic mixture.

Lipases, such as Candida antarctica lipase B (CALB), are highly effective for this purpose.[3] In

the presence of an acyl donor (e.g., vinyl acetate), the lipase selectively catalyzes the acylation
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of the (S)-enantiomer at a significantly higher rate than the (R)-enantiomer. This leaves the

unreacted (R)-enantiomer in high enantiomeric purity. To obtain the (S)-enantiomer, the

resulting ester is then hydrolyzed.

Workflow for Enzymatic Kinetic Resolution

Racemic (R/S)-4-Methyl-2-pentanol

Enzymatic Acylation

Acyl Donor (e.g., Vinyl Acetate) Lipase (e.g., CALB)

Separation (Chromatography)

(R)-4-Methyl-2-pentanol (S)-Ester

Hydrolysis

(S)-4-Methyl-2-pentanol

Click to download full resolution via product page

Separation of enantiomers via lipase-catalyzed kinetic resolution.

Materials:
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Racemic 4-Methyl-2-pentanol

Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

Vinyl acetate

Hexane (or other suitable organic solvent)

Sodium hydroxide (for hydrolysis)

Ethanol (for hydrolysis)

Procedure:

In a flask, dissolve racemic 4-methyl-2-pentanol (1.0 eq.) and vinyl acetate (0.6 eq.) in

hexane.

Add immobilized CALB (e.g., 10% w/w of the alcohol).

Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40 °C)

and monitor the reaction progress by GC to approximately 50% conversion.

Once the desired conversion is reached, filter off the enzyme (which can often be washed

and reused).

Remove the solvent under reduced pressure. The resulting mixture contains the (R)-alcohol

and the (S)-acetate.

Separate the (R)-alcohol from the (S)-acetate using column chromatography.

To obtain the (S)-alcohol, hydrolyze the separated (S)-acetate by dissolving it in a mixture of

ethanol and aqueous sodium hydroxide and stirring at room temperature until the reaction is

complete (monitored by TLC or GC).

Work-up the hydrolysis reaction by neutralizing the base, extracting the product with an

organic solvent, drying, and concentrating.

Purify the resulting (S)-(+)-4-Methyl-2-pentanol by distillation.
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Application in Asymmetric Synthesis: A Chiral
Auxiliary
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral

substrate to control the stereochemical outcome of a subsequent reaction.[7] After the new

stereocenter is formed, the auxiliary is removed, yielding an enantiomerically enriched product.

While specific published applications of (S)-(+)-4-Methyl-2-pentanol as a chiral auxiliary are

not widespread, its structure is analogous to other successful chiral alcohols used in

asymmetric synthesis.

The general strategy involves forming an ester or ether linkage between (S)-(+)-4-Methyl-2-
pentanol and a prochiral substrate. The steric bulk of the auxiliary then shields one face of the

molecule, directing the approach of a reagent to the opposite, less-hindered face.
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General Workflow for Using a Chiral Auxiliary

(S)-(+)-4-Methyl-2-pentanol

Attachment of Auxiliary

Prochiral Substrate (e.g., Carboxylic Acid Derivative)

Chiral Intermediate

Diastereoselective Reaction

Reagent (e.g., Electrophile)

Product with Auxiliary

Cleavage of Auxiliary

Enantiomerically Enriched Product Recovered Auxiliary

Click to download full resolution via product page

Conceptual workflow for employing (S)-(+)-4-Methyl-2-pentanol as a chiral auxiliary.

Hypothetical Application: Asymmetric Alkylation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b088433?utm_src=pdf-body-img
https://www.benchchem.com/product/b088433?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A potential application of (S)-(+)-4-Methyl-2-pentanol is in the diastereoselective alkylation of

an enolate. The alcohol would first be esterified with a carboxylic acid derivative (e.g.,

propanoic acid). The resulting ester can then be deprotonated to form a chiral enolate. The

bulky isobutyl group of the auxiliary would be expected to direct the incoming electrophile to the

opposite face of the enolate, leading to a high diastereomeric excess (d.e.). Subsequent

hydrolysis of the ester would yield the chiral carboxylic acid and recover the auxiliary.

The expected stereochemical outcomes and yields for such a hypothetical reaction are

summarized in Table 2.

Electrophile
(R-X)

Base Solvent Temp (°C)

Expected
Major
Diastereom
er

Expected
d.e. (%)

Methyl Iodide

(CH₃I)
LDA THF -78 (S,S) >90

Benzyl

Bromide

(BnBr)

LHMDS THF -78 (S,S) >95

Allyl Bromide

(CH₂=CHCH₂

Br)

NaHMDS Toluene -78 (S,S) >95

Note: The data in this table is hypothetical and illustrative of expected outcomes based on

established principles of asymmetric synthesis using similar chiral auxiliaries. Actual results

would require experimental validation.

Conclusion
(S)-(+)-4-Methyl-2-pentanol represents a readily accessible and versatile chiral building block

for organic synthesis. Efficient and highly stereoselective methods for its preparation,

particularly the CBS reduction and enzymatic resolutions, make it an attractive starting material

for drug development and natural product synthesis. While its direct application as a chiral

auxiliary is an area ripe for further exploration, the foundational principles of asymmetric
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synthesis strongly support its potential for inducing high levels of stereocontrol in a variety of

chemical transformations. The protocols and conceptual frameworks provided in this guide

offer a solid foundation for researchers to incorporate this valuable chiral alcohol into their

synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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